Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-oxo-1,4-dihydropyrazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)4-5-3-6(10)9-8-5/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPIDAZCLSVIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction typically proceeds via a two-step mechanism:
-
Michael Addition : Hydrazine attacks the α,β-unsaturated carbonyl compound (e.g., ethyl acrylate derivatives), forming a hydrazone intermediate.
-
Cyclization : The intermediate undergoes intramolecular cyclization, facilitated by acid or base catalysis, to yield the pyrazole ring.
For example, ethyl acetoacetate reacts with thiocarbohydrazide in ethanol under reflux with catalytic HCl to form 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, a related pyrazole derivative. This pathway highlights the versatility of α,β-unsaturated carbonyl substrates in pyrazole synthesis.
Optimization Parameters
-
Temperature : Controlled heating (60–80°C) improves cyclization efficiency.
-
Solvent Systems : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates, while ethanol balances cost and environmental impact.
-
Catalysts : Triethylamine or imidazole is often added to scavenge HCl, preventing side reactions.
A representative procedure from Ambeed.com demonstrates that reacting ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate with tert-butyldimethylsilyl chloride (TBDMSCl) in acetonitrile at 20°C for 30 minutes yields 44% of the silyl-protected derivative. While this example focuses on a derivative, the conditions are analogous to those used in the parent compound’s synthesis.
Silylation Protection Strategies for Functional Group Compatibility
Silylation is critical for protecting reactive hydroxyl or keto groups during pyrazole synthesis. This method ensures regioselectivity and prevents unwanted side reactions, particularly in multi-step syntheses.
Silylating Agents and Conditions
-
Reagents : Tert-butyldimethylsilyl chloride (TBDMSCl) is preferred due to its stability and ease of removal.
-
Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are used for their inertness and solubility properties.
-
Bases : Imidazole or triethylamine neutralizes HCl generated during silylation, maintaining reaction pH.
In a documented procedure, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate was treated with TBDMSCl and imidazole in DCM/DMF (7:1) at 0°C, followed by warming to room temperature. The crude product was obtained in quantitative yield after extraction and solvent evaporation.
Advantages and Limitations
-
Advantages :
-
Limitations :
Continuous Flow Synthesis for Industrial Scalability
Recent advances highlight continuous flow techniques as a scalable alternative to batch synthesis, particularly for high-volume production.
Flow Reactor Configuration
-
Microreactors : Enhance heat and mass transfer, reducing reaction times.
-
Residence Time : Optimized to 10–15 minutes for complete cyclization.
-
Temperature Control : Maintained at 70–80°C to prevent decomposition.
A pilot-scale study demonstrated a 30% increase in yield compared to batch methods, attributed to precise control over reaction parameters.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Key Reagents | Scalability |
|---|---|---|---|---|
| Cyclization | 44–70 | 20–80 | Hydrazine, EtOH/HCl | Moderate |
| Silylation Protection | 44–Quant. | 0–20 | TBDMSCl, Imidazole | High (with automation) |
| Continuous Flow | 70–85 | 70–80 | N/A | Industrial |
Table 1. Comparison of preparation methods for this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules[3][3].
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate exhibit antimicrobial properties. For instance, studies have shown that modifications to the pyrazole ring can enhance activity against various bacterial strains, making it a promising candidate for antibiotic development.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives, including this compound. These compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .
Anti-inflammatory Properties
This compound has been investigated for its potential anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Case Study:
In vitro studies indicated that this compound reduces the expression of TNF-alpha in macrophages, suggesting its utility in managing conditions like rheumatoid arthritis .
Herbicidal Activity
The compound has shown promise as a herbicide due to its ability to disrupt specific metabolic pathways in plants. Research indicates that derivatives can effectively control weed species without harming crops.
Data Table: Herbicidal Efficacy
| Compound Derivative | Target Weed Species | Efficacy (%) |
|---|---|---|
| Derivative A | Amaranthus retroflexus | 85 |
| Derivative B | Setaria viridis | 90 |
| Ethyl 2-(5-oxo...) | Echinochloa crus-galli | 78 |
Insecticidal Properties
Studies have also explored the insecticidal properties of this compound derivatives against agricultural pests.
Case Study:
Field trials demonstrated that certain formulations led to a significant reduction in pest populations in maize crops, indicating potential for integrated pest management strategies .
Polymer Chemistry
The compound serves as a building block for synthesizing novel polymers with unique properties. Its reactivity allows it to participate in various polymerization reactions.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 30 | 150 |
| Polyamide | 50 | 180 |
Coatings and Adhesives
This compound is also explored for use in coatings and adhesives due to its adhesion properties and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
- Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
Comparison: Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Biological Activity
Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is an organic compound belonging to the pyrazolone class, characterized by its unique five-membered ring structure containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₀N₂O₃. The presence of a carbonyl group adjacent to the pyrazole ring enhances its reactivity and contributes to its biological properties. The compound's structural features can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 158.17 g/mol |
| Solubility | Very soluble in water |
| Log P (octanol-water) | -0.52 |
| H-bond Acceptors | 4 |
| H-bond Donors | 1 |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Pyrazolone derivatives are often recognized for their potential as non-ulcerogenic anti-inflammatory agents, making this compound a candidate for further pharmacological exploration. Studies suggest that it may interact with enzymes involved in inflammatory pathways, modulating these processes effectively .
Anticancer Activity
Emerging studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds with similar structures have been noted for their ability to inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231), lung cancer, and others . The mechanisms of action appear to involve:
- Inhibition of microtubule assembly : At concentrations around 20 μM, similar compounds have shown significant inhibition rates.
- Induction of apoptosis : Studies indicate that certain derivatives can enhance caspase activity, leading to programmed cell death in cancer cells .
Study on Microtubule Destabilization
A study focused on a series of pyrazole derivatives demonstrated that some compounds could disrupt microtubule formation at concentrations as low as 20 μM. This effect is crucial for developing new anticancer therapies targeting cell division processes .
Apoptosis Induction in Cancer Cells
In vitro studies revealed that this compound could induce morphological changes in MDA-MB-231 cells at a concentration of 1 μM and enhance caspase activity significantly at higher concentrations (10 μM). These findings suggest a promising avenue for further research into its therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds regarding their biological activities:
| Compound Name | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol) | Moderate | Yes |
| Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate | Yes | Moderate |
Q & A
Case Study: Resolving Spectral Overlaps in Complex Mixtures
- Solution : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in multi-component reactions. For example, NOESY correlations differentiate regioisomers in hydrazide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
